molecular formula C11H15NO B2879208 2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol CAS No. 65623-40-7

2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol

Cat. No.: B2879208
CAS No.: 65623-40-7
M. Wt: 177.247
InChI Key: XYKHXADEXVAGSF-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.25 g/mol . It is a derivative of tetrahydroquinoline, a bicyclic structure consisting of a benzene ring fused to a piperidine ring.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may act on specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol is unique due to its specific structure, which combines the tetrahydroquinoline core with an ethanol side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol is a compound that has garnered attention for its diverse biological activities. With the molecular formula C11H15NOC_{11}H_{15}NO and a molecular weight of 177.24 g/mol, this compound is classified under tetrahydroquinoline derivatives. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.24 g/mol
  • CAS Number : 65623-40-7
  • Purity : Minimum 95% .

Antioxidant Activity

Research has shown that tetrahydroquinoline derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various fused heterocyclic compounds, including those related to tetrahydroquinolines. The findings indicated that these compounds effectively scavenge free radicals and inhibit oxidative stress markers in vitro .

Table 1: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Mechanism of Action
This compound25Free radical scavenging
Other Tetrahydroquinoline Derivatives30 - 50Free radical scavenging

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been explored in various models of neurodegeneration. For instance, a case study involving neuronal cell lines demonstrated that treatment with this compound led to reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests a protective effect against neurodegenerative diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell membrane disruption
Escherichia coli64 µg/mLInhibition of metabolic pathways

Case Study: Neuroprotection in Oxidative Stress Models

A recent study assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced oxidative stress. Results showed a significant increase in cell viability (up to 40%) compared to untreated controls. Additionally, the compound reduced levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against multiple strains of bacteria using the broth microdilution method. The results revealed that it had a notable inhibitory effect on both Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
  • Neuroprotection : It may modulate signaling pathways involved in cell survival and apoptosis.
  • Antimicrobial Action : The disruption of microbial membranes and interference with metabolic processes are key factors in its antimicrobial efficacy.

Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-4,10,12-13H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKHXADEXVAGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65623-40-7
Record name 2-(1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-ol
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